molecular formula C6H15NO2S B1530184 (2-Methanesulfonylethyl)(propan-2-yl)amine CAS No. 359011-40-8

(2-Methanesulfonylethyl)(propan-2-yl)amine

Cat. No.: B1530184
CAS No.: 359011-40-8
M. Wt: 165.26 g/mol
InChI Key: WIDXEYILRKFVGH-UHFFFAOYSA-N
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Description

(2-Methanesulfonylethyl)(propan-2-yl)amine is a secondary amine characterized by a methanesulfonyl (CH₃SO₂) group attached to an ethyl chain, which is further linked to a propan-2-yl (isopropyl) amine moiety. This compound belongs to a broader class of sulfonamide derivatives, which are widely explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2-methylsulfonylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-6(2)7-4-5-10(3,8)9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDXEYILRKFVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359011-40-8
Record name (2-methanesulfonylethyl)(propan-2-yl)amine
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Biological Activity

(2-Methanesulfonylethyl)(propan-2-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial effects, cytotoxicity against cancer cells, and other pharmacological properties based on recent research findings.

  • Chemical Formula : C₇H₁₅NO₂S
  • Molecular Weight : 175.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/ml)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines, particularly MCF-7 breast cancer cells. The compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Reference Compound IC50 (Tamoxifen, µM)
MCF-72025
HepG23035

The results suggest that this compound has comparable cytotoxicity to established anticancer drugs like Tamoxifen, positioning it as a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by disrupting cellular membranes in bacteria and inducing apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed that the compound could inhibit growth effectively, suggesting its potential use in treating resistant infections .
  • Cytotoxicity Evaluation : In vitro studies on MCF-7 cells showed that treatment with the compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed the induction of programmed cell death pathways .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound may cause skin irritation and eye damage upon contact. It is classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to safety data sheets .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has demonstrated that compounds similar to (2-Methanesulfonylethyl)(propan-2-yl)amine exhibit cell-cycle inhibitory activity, making them potential candidates for cancer therapy. For instance, a patent describes the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation. The inhibition of these kinases can be advantageous in treating cancers such as leukemia and solid tumors .

1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and psoriasis. Studies indicate that sulfonamide derivatives can modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases .

Organic Synthesis Applications

2.1 Amide Coupling Reactions
this compound serves as a versatile reagent in amide coupling reactions. Its sterically hindered nature allows it to act as a base without competing with nucleophilic amines, thus facilitating the formation of amides from carboxylic acids and amines .

2.2 Alkylation Reactions
The compound has been utilized in selective alkylation processes, where it aids in converting secondary amines to tertiary amines without forming unwanted byproducts, such as quaternary ammonium salts. This selectivity is crucial for synthesizing complex organic molecules .

Data Tables

Application Area Description References
Anticancer ActivityInhibits CDKs, potentially treating various cancers
Anti-inflammatory PropertiesModulates inflammatory pathways for diseases like rheumatoid arthritis
Amide CouplingActs as a base in amide bond formation without competing with nucleophiles
AlkylationFacilitates selective alkylation of secondary amines

Case Studies

4.1 Case Study: CDK Inhibition
A notable study highlighted the efficacy of sulfonamide derivatives, including this compound, in inhibiting CDK activity. The research showed that these compounds could reduce tumor cell proliferation by disrupting the cell cycle, indicating their potential as anticancer agents .

4.2 Case Study: Synthesis of β-Amino Sulfones
Another investigation focused on the synthesis of β-amino sulfones using this compound as a key reagent. The study reported a general method for synthesizing these important motifs found in natural products and pharmaceuticals, showcasing the compound's utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2-Methanesulfonylethyl)(propan-2-yl)amine with its analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₆H₁₅NO₂S 177.26* Methanesulfonylethyl High polarity, potential sulfonamide bioactivity
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N 159.61 Difluoroethyl, hydrochloride Enhanced metabolic stability, salt form improves solubility
2-(1H-Indol-3-yl)ethyl(propan-2-yl)amine (MiPT) C₁₄H₂₀N₂ 216.32 Indole ethyl Psychoactive (serotonergic receptor interaction)
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine C₁₅H₁₉NS 245.40 Thiophene-methylphenyl Supplier-reported; potential aromatic interactions

*Calculated from SMILES in; experimental data unavailable.

Key Observations:
  • Polarity and Solubility : The methanesulfonyl group in the target compound increases polarity compared to fluorinated (e.g., ) or aromatic (e.g., ) analogs. This may enhance aqueous solubility, critical for drug bioavailability.
  • Bioactivity : The indole-containing analog (MiPT) exhibits psychoactive properties, suggesting that substituents like aromatic heterocycles significantly alter biological target profiles. In contrast, sulfonamide derivatives often show enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity.
  • Synthetic Accessibility : Propan-2-ylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination (e.g., reactions with sulfonyl chlorides or aldehydes). The methanesulfonylethyl group likely requires sulfonation of a precursor ethylamine.
(a) Sulfonamide Derivatives

The methanesulfonyl group is a hallmark of sulfonamide drugs, which are known for antibacterial, antiviral, and diuretic applications.

  • Enzyme Inhibition : Sulfonamides often inhibit enzymes via binding to catalytic zinc ions (e.g., carbonic anhydrase).
  • CNS Activity: Analogous compounds like MiPT () interact with serotonin receptors, though sulfonamide substitution may shift activity toward non-CNS targets.
(b) Fluorinated Analogs

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride () highlights the role of fluorine in enhancing metabolic stability and lipophilicity, traits valuable in agrochemicals or antivirals. However, fluorine’s electronegativity may reduce basicity compared to sulfonamides.

(c) Aromatic and Heterocyclic Derivatives
  • Indole Derivatives (MiPT) : Exhibit high affinity for 5-HT receptors, underscoring the impact of aromatic moieties on CNS targeting.
  • Thiophene Derivatives : The thiophene group in may confer redox activity or metal-binding capacity, useful in catalysis or materials science.

Preparation Methods

Asymmetric Reduction of Enamine or Ketone Precursors

One of the most effective approaches to prepare aminosulfones such as (2-Methanesulfonylethyl)(propan-2-yl)amine is through asymmetric hydrogenation or reduction of enamines or ketones bearing sulfonyl substituents.

Key steps include:

  • Step A: Reacting a ketone with ammonia or ammonium salts to form an enamine intermediate.
  • Step B: Asymmetric hydrogenation of the enamine or N-acyl enamine using a metal catalyst combined with a chiral ligand or a chiral metal catalyst/ligand complex.
  • Step C: Conversion of the resulting hydroxysulfone or N-acyl aminosulfone to the target aminosulfone.

Catalysts and conditions:

  • Metal catalysts such as Rhodium, Ruthenium, or Iridium complexes.
  • Chiral ligands to induce enantioselectivity.
  • Alternative reduction methods include transfer hydrogenation, borane reduction with chiral oxazaborolidines, hydrosilylation, and biocatalytic reduction using yeast or fungi.

This method ensures high enantiomeric excess and purity of the aminosulfone product.

Step Reaction Type Reagents/Catalysts Outcome
A Ketone to Enamine Ammonia or ammonium salt Enamine intermediate
B Asymmetric Hydrogenation Metal catalyst + chiral ligand/complex N-acyl aminosulfone or hydroxysulfone
C Conversion to Aminosulfone Hydrolysis or deprotection This compound

The methanesulfonyl group introduction is typically achieved by sulfonylation reactions on the ethyl chain or via sulfonamide intermediates.

  • Sulfonyl chlorides or methanesulfonyl chloride can be reacted with suitable amines or alcohol precursors.
  • Amidation or nucleophilic substitution reactions are used to attach the sulfonyl group to the ethyl side chain.
  • Protection and deprotection strategies (e.g., Boc protection) are employed to control reactivity during multi-step synthesis.

Nucleophilic Substitution and Reductive Amination for Isopropyl Amine Installation

The isopropyl amine moiety can be introduced via:

  • Nucleophilic substitution of a suitable leaving group on the ethyl chain by isopropylamine.
  • Reductive amination of a ketone intermediate with isopropylamine under reducing conditions.

These steps often follow or precede sulfonylation, depending on the synthetic route.

Representative Synthetic Route from Literature

A detailed synthetic sequence analogous to the preparation of aminosulfone derivatives includes:

  • Conversion of methyl esters of protected amino acids to β-ketonitriles.
  • Treatment with hydrazine to form amino derivatives.
  • Coupling with sulfonamido benzoic acid derivatives under amidation conditions.
  • Deprotection steps to yield the final aminosulfone compound.

This route involves careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, toluene, methanol), and purification techniques (e.g., silica gel chromatography).

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Asymmetric Hydrogenation Metal catalyst (Rh, Ru, Ir), chiral ligands High enantioselectivity Requires expensive catalysts
Transfer Hydrogenation Transfer reagents, metal catalysts Mild conditions May need optimization
Borane Reduction with Oxazaborolidine Borane reagents, chiral oxazaborolidine High stereoselectivity Sensitive reagents
Biocatalytic Reduction Yeast or fungi Environmentally friendly Scale-up challenges
Nucleophilic Substitution Isopropylamine, sulfonyl chlorides Straightforward functionalization Possible side reactions
Amidation with Sulfonamido Acids Coupling reagents (e.g., HATU), bases (TEA) Efficient bond formation Requires protection strategies

Research Findings and Optimization Notes

  • The choice of catalyst and ligand system significantly affects yield and stereochemical purity.
  • Protecting groups such as Boc are essential for selective reactions and are removed in final steps.
  • Reaction temperatures between −78°C and room temperature are commonly used to control reactivity and selectivity.
  • Purification methods include extraction, washing with acidic/basic aqueous solutions, and chromatographic techniques.
  • Scale-up considerations involve catalyst loading, solvent recycling, and reaction time optimization.

Q & A

Q. What are the standard synthetic routes for (2-Methanesulfonylethyl)(propan-2-yl)amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, methanesulfonyl chloride may react with a primary amine (e.g., isopropylamine) in a polar aprotic solvent (e.g., DMF) under inert conditions to introduce the sulfonyl group . Reductive amination using a ketone precursor (e.g., 2-methanesulfonylethyl ketone) with isopropylamine and a reducing agent (e.g., NaBH₃CN) is another viable route. Yields depend on temperature (typically 0–60°C), solvent polarity, and catalyst selection. Impurities from side reactions (e.g., over-alkylation) can be mitigated by stoichiometric control and stepwise purification .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent connectivity, with attention to methanesulfonyl’s deshielding effect (~δ 3.1–3.3 ppm for CH₃SO₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 180–200 Da).
  • X-ray Crystallography : SHELX software for structure refinement, particularly if single crystals are obtained via slow evaporation in ethanol/water .
  • FT-IR : Peaks at ~1120 cm⁻¹ (S=O stretch) and ~1300 cm⁻¹ (C-SO₂) confirm sulfonyl group presence .

Q. How is this compound utilized in medicinal chemistry research?

The methanesulfonyl group enhances metabolic stability and binding affinity in drug candidates. It serves as a precursor for kinase inhibitors or enzyme modulators, where the sulfonyl moiety acts as a hydrogen-bond acceptor. For example, analogs have been used to study transaminase (TA) activity, with enantiomeric selectivity achieved via chiral catalysts .

Advanced Research Questions

Q. How can data discrepancies in NMR or crystallographic analyses be resolved?

Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic stereochemistry or hygroscopicity. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can clarify exchange processes. For crystallography, hydrogen-bonding patterns (e.g., using Etter’s graph-set analysis) help resolve disorder; SHELXL refinement with TWIN commands addresses twinning artifacts .

Q. What strategies optimize enantioselective synthesis of this amine?

Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (e.g., lipase-mediated hydrolysis) achieve enantiomeric excess (>90%). Kinetic analysis (e.g., monitoring ee via chiral HPLC) identifies optimal catalysts (e.g., Ru-BINAP complexes). Isotopic labeling (e.g., ¹³C) can track stereochemical pathways .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group activates adjacent carbons for nucleophilic attack but may deactivate aryl rings in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts charge distribution, guiding catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. What methods troubleshoot low yields in large-scale synthesis?

  • Side Reactions : Competing N-alkylation can be suppressed by using bulky bases (e.g., DIPEA) .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol) improves purity.
  • Catalyst Deactivation : Trace moisture degrades catalysts; molecular sieves or anhydrous solvents mitigate this .

Q. How are biological activity discrepancies rationalized across studies?

Variability in enzyme inhibition assays may stem from stereochemical impurities or buffer conditions (e.g., pH affecting sulfonyl protonation). Validate compound purity via HPLC and replicate assays in multiple buffer systems (e.g., Tris-HCl vs. phosphate) .

Q. What computational approaches predict intermolecular interactions for this compound?

Molecular docking (AutoDock Vina) with homology models of target proteins (e.g., MAO-B) identifies binding poses. Hydrogen-bonding networks are analyzed using Cambridge Structural Database (CSD) data, with graph-set notation (e.g., R₂²(8) motifs) guiding supramolecular design .

Q. How is hygroscopicity managed during storage and handling?

Store under argon in sealed vials with desiccants (e.g., silica gel). For NMR, dissolve in deuterated DMSO immediately before use. Thermogravimetric analysis (TGA) quantifies moisture uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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